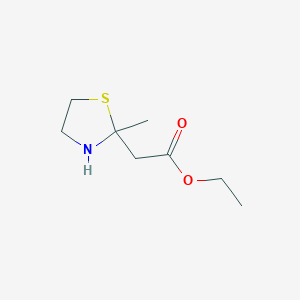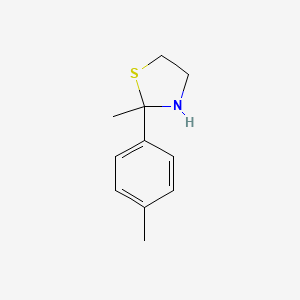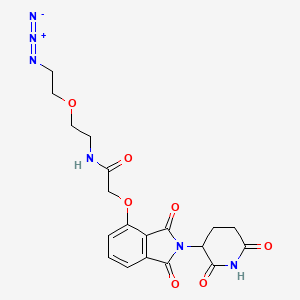![molecular formula C23H20N6O B14759871 [4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone](/img/structure/B14759871.png)
[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone is a complex organic compound that has garnered attention in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a fluorenyl group, a piperazine ring, and a triazolopyridine moiety, making it a versatile molecule for various chemical reactions and biological interactions.
準備方法
The synthesis of [4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone typically involves multiple steps, starting with the preparation of the fluorenyl and piperazine intermediates. These intermediates are then coupled with the triazolopyridine moiety under specific reaction conditions. The synthetic route often includes:
Formation of the fluorenyl intermediate: This step involves the reaction of fluorene with appropriate reagents to introduce functional groups that facilitate further reactions.
Synthesis of the piperazine intermediate: Piperazine is reacted with various reagents to introduce the desired substituents.
Coupling reaction: The fluorenyl and piperazine intermediates are coupled with the triazolopyridine moiety using coupling agents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the fluorenyl, piperazine, or triazolopyridine moieties.
科学的研究の応用
[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of falcipain 2, a cysteine protease of Plasmodium falciparum, making it a candidate for antimalarial drug development.
Biological Studies: It is used in the study of protein-ligand interactions and molecular dynamics simulations to understand its binding affinity and specificity.
Chemical Research: The compound serves as a model molecule for studying complex organic reactions and developing new synthetic methodologies.
作用機序
The mechanism of action of [4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone involves its interaction with specific molecular targets. For instance, as an inhibitor of falcipain 2, the compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the parasite’s ability to degrade hemoglobin . This interaction is facilitated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
Similar compounds to [4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone include:
- [4-(9H-fluoren-9-yl)piperazin-1-yl]-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-ylmethanone
- 1-Phenyl-4-(9H-xanthene-9-carbonyl)piperazine
These compounds share structural similarities but differ in their substituents and specific functional groups, which can lead to variations in their chemical reactivity and biological activity
特性
分子式 |
C23H20N6O |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone |
InChI |
InChI=1S/C23H20N6O/c30-23(29-20-10-5-11-24-22(20)25-26-29)28-14-12-27(13-15-28)21-18-8-3-1-6-16(18)17-7-2-4-9-19(17)21/h1-11,21H,12-15H2 |
InChIキー |
FZFRAGWORHDDSR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C6=C(N=CC=C6)N=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


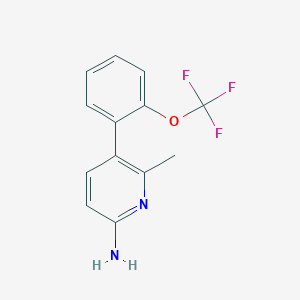
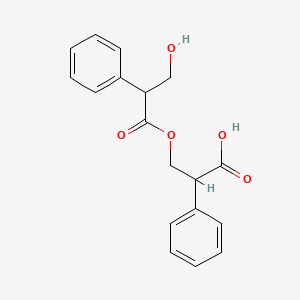
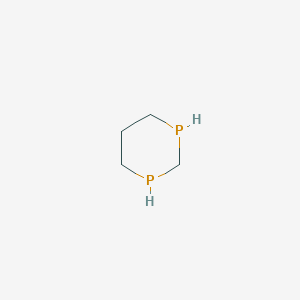
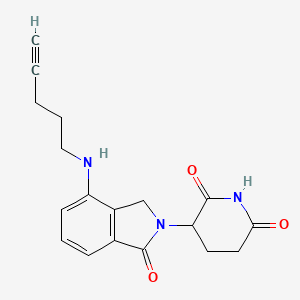
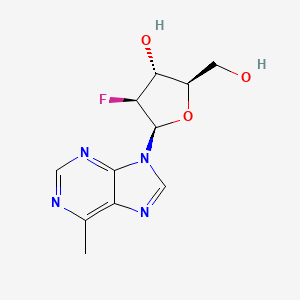
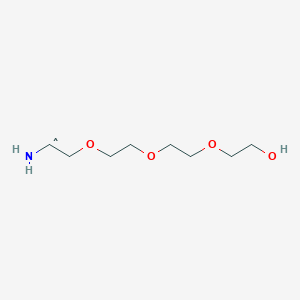
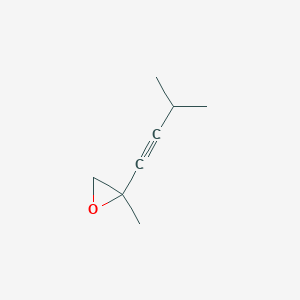
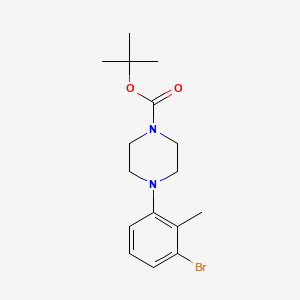

![5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14759861.png)

